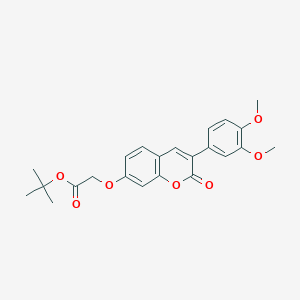
tert-butyl 2-((3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl)oxy)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 2-((3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl)oxy)acetate is a useful research compound. Its molecular formula is C23H24O7 and its molecular weight is 412.438. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
Tert-butyl 2-((3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl)oxy)acetate (CAS Number: 869080-73-9) is a synthetic compound belonging to the class of chromen-2-one derivatives. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in anticancer and anti-inflammatory applications. This article provides a detailed overview of its biological activity, including case studies, research findings, and relevant data tables.
Chemical Structure and Properties
The molecular formula of this compound is C24H26O7, with a molecular weight of 426.5 g/mol. The compound features a chromenone structure that is significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C24H26O7 |
| Molecular Weight | 426.5 g/mol |
| CAS Number | 869080-73-9 |
Anticancer Activity
Recent studies have highlighted the anticancer properties of this compound. For instance, research has shown that derivatives of chromenone exhibit significant cytotoxicity against various cancer cell lines.
-
Case Study: Cytotoxicity Against MCF-7 Cells
- In vitro studies demonstrated that related compounds with similar structural motifs displayed IC50 values against MCF-7 breast cancer cells ranging from 0.47 μM to 16.1 μM, indicating potent anticancer activity .
- The presence of the methoxy groups in the phenyl ring is believed to enhance this activity by improving interactions with cellular targets.
- Mechanism of Action
Anti-inflammatory Activity
This compound has also been investigated for its anti-inflammatory properties.
- Experimental Findings
Structure-Activity Relationship (SAR)
The biological activity of this compound can be significantly influenced by its structural components:
| Structural Feature | Impact on Activity |
|---|---|
| Methoxy Groups | Enhance cytotoxicity |
| Chromenone Core | Essential for biological activity |
| Tert-butyl Group | Increases lipophilicity |
Propiedades
IUPAC Name |
tert-butyl 2-[3-(3,4-dimethoxyphenyl)-2-oxochromen-7-yl]oxyacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24O7/c1-23(2,3)30-21(24)13-28-16-8-6-15-10-17(22(25)29-19(15)12-16)14-7-9-18(26-4)20(11-14)27-5/h6-12H,13H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMFYJMRAZGAGFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)COC1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













